
2-Naphthalenemethanamine, N-methyl-N-(3-phenyl-2-propenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, a phenyl group, and a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, benzaldehyde, and methylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between benzaldehyde and methylamine, resulting in N-methylbenzylamine.
Addition of Propenyl Group: The intermediate is then reacted with propenyl bromide in the presence of a base such as potassium carbonate to introduce the propenyl group.
Final Coupling: The final step involves coupling the intermediate with a naphthalene derivative under acidic conditions to form (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted amines.
科学的研究の応用
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
類似化合物との比較
Similar Compounds
N-Methyl-N-(3-phenyl-2-propenyl)amine: Lacks the naphthalene ring, resulting in different chemical properties and applications.
N-Methyl-N-(2-naphthylmethyl)amine: Lacks the propenyl group, affecting its reactivity and biological activity.
N-Methyl-N-(3-phenylpropyl)amine: Contains a saturated propyl chain instead of the propenyl group, leading to different chemical behavior.
Uniqueness
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is unique due to the presence of both the naphthalene ring and the propenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C21H21N |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(E)-N-methyl-N-(naphthalen-2-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C21H21N/c1-22(15-7-10-18-8-3-2-4-9-18)17-19-13-14-20-11-5-6-12-21(20)16-19/h2-14,16H,15,17H2,1H3/b10-7+ |
InChIキー |
OKIUVWRWFRNPAE-JXMROGBWSA-N |
異性体SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


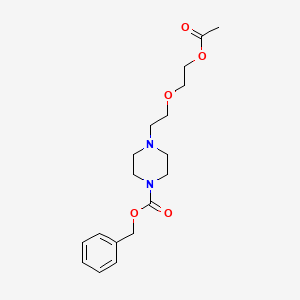
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
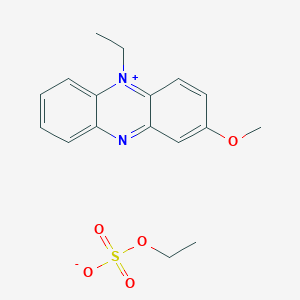

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)

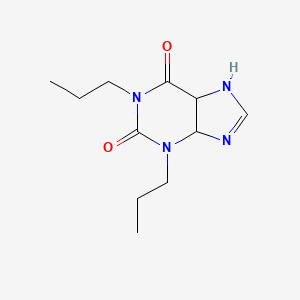

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
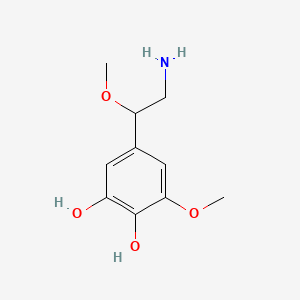
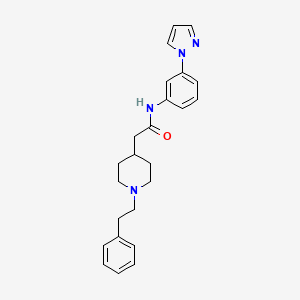
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
